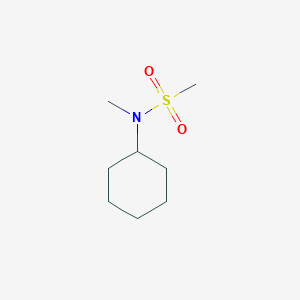
N,N-Diethylmorpholinoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylmorpholinoacetamide (DEMA) is a chemical compound that has been extensively studied for its potential applications in scientific research. DEMA is a tertiary amide, which means it contains a nitrogen atom bonded to three carbon atoms. It is a white crystalline powder that is soluble in water and organic solvents. DEMA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
The mechanism of action of N,N-Diethylmorpholinoacetamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, such as copper and iron. This complexation can lead to changes in the reactivity of the metal ion, which can then affect the outcome of chemical reactions. N,N-Diethylmorpholinoacetamide has also been shown to be a strong hydrogen bond acceptor, which can affect the stability of molecules in solution.
Biochemical and Physiological Effects:
N,N-Diethylmorpholinoacetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. N,N-Diethylmorpholinoacetamide has also been shown to have anticonvulsant and analgesic effects in animal models. In addition, N,N-Diethylmorpholinoacetamide has been shown to affect the activity of certain ion channels, such as the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Diethylmorpholinoacetamide in lab experiments is its versatility. It can be used in a variety of reactions and applications, making it a valuable tool for researchers in many different fields. Another advantage is its relatively low cost compared to other reagents and catalysts. However, one limitation of using N,N-Diethylmorpholinoacetamide is its potential toxicity. It has been shown to be toxic to certain cell lines and can cause skin irritation in humans.
Zukünftige Richtungen
There are many potential future directions for research involving N,N-Diethylmorpholinoacetamide. One area of interest is the development of new applications for N,N-Diethylmorpholinoacetamide in the synthesis of pharmaceuticals and other materials. Another area of interest is the investigation of the mechanism of action of N,N-Diethylmorpholinoacetamide and its interaction with metal ions. Additionally, research could focus on the development of new derivatives of N,N-Diethylmorpholinoacetamide that have improved properties, such as reduced toxicity or increased selectivity for certain reactions.
Synthesemethoden
N,N-Diethylmorpholinoacetamide can be synthesized using a variety of methods, including the reaction of morpholine with diethyl malonate and subsequent hydrolysis of the resulting product. Another method involves the reaction of morpholine with diethyl chloroacetate followed by hydrolysis. N,N-Diethylmorpholinoacetamide can also be synthesized using a one-pot method that involves the reaction of morpholine with diethyl carbonate and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylmorpholinoacetamide has been used in a variety of scientific research applications, including as a reagent in the synthesis of pharmaceuticals and as a catalyst in chemical reactions. N,N-Diethylmorpholinoacetamide has also been used as a chiral auxiliary in asymmetric synthesis reactions. In addition, N,N-Diethylmorpholinoacetamide has been used in the development of new materials, such as polymers and metal-organic frameworks.
Eigenschaften
Produktname |
N,N-Diethylmorpholinoacetamide |
|---|---|
Molekularformel |
C10H20N2O2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
N,N-diethyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(4-2)10(13)9-11-5-7-14-8-6-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
ILQDHURAVZLUPT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN1CCOCC1 |
Kanonische SMILES |
CCN(CC)C(=O)CN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)




![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)